5-(dimethyl-1H-1,2,4-triazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
5-(3,5-dimethyl-1,2,4-triazol-1-yl)-1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2.ClH/c1-5-8(10(16)17)9(14(4)12-5)15-7(3)11-6(2)13-15;/h1-4H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLXLUCMTCJWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N2C(=NC(=N2)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Dimethyl-1H-1,2,4-triazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C8H9N5O2.HCl |
| Molecular Weight | 191.19 g/mol |
| CAS Number | 1152559-25-5 |
| IUPAC Name | 5-(dimethyl-1H-1,2,4-triazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride |
Anti-inflammatory Effects
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For example, a study demonstrated that related compounds suppressed the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values for these compounds against COX enzymes were reported as follows:
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These results indicate that the compound may possess similar or enhanced anti-inflammatory activity compared to established drugs like diclofenac and celecoxib .
Antimicrobial Activity
The compound's triazole moiety suggests potential antimicrobial properties, particularly against fungal pathogens. Triazole derivatives are known for their efficacy against various strains of fungi and bacteria. Studies have indicated that compounds with similar structures have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, highlighting the potential of this compound in treating bacterial infections .
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. The presence of electron-donating groups on the pyrazole ring has been shown to enhance anti-inflammatory activity. For instance, modifications at specific positions on the pyrazole or triazole rings can significantly affect the potency and selectivity for COX enzymes .
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) calculated around 9 μM .
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against various bacterial strains, demonstrating that modifications in substituents led to enhanced antibacterial activity against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
